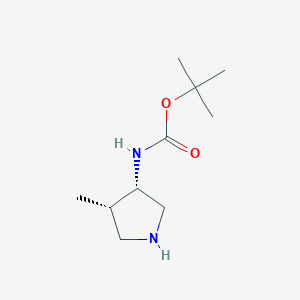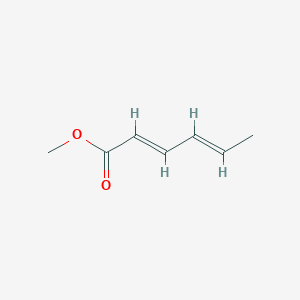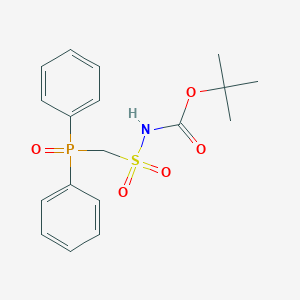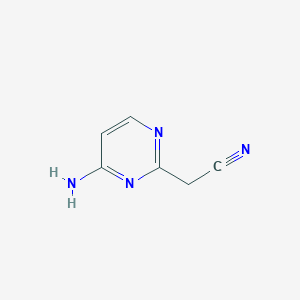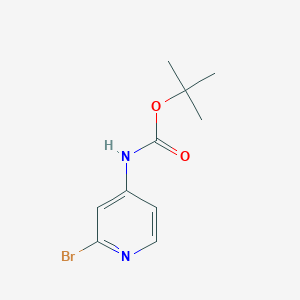
Tert-butyl (2-bromopyridin-4-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (2-bromopyridin-4-yl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamate derivatives. These compounds are of significant interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of biologically active molecules and materials for organic electronics .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions. For instance, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction, which is a common method for forming carbon-carbon bonds . Similarly, tert-butyl N-ethynyl-N-phenylcarbamate underwent a 1,3-dipolar cycloaddition to afford a pyrazole derivative, showcasing the versatility of tert-butyl carbamate derivatives in cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic and analytical techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction, and its structure was further optimized using density functional theory (DFT) . These methods provide detailed insights into the molecular geometry, electronic structure, and conformational stability of the compounds.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a range of chemical reactions. The study of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate revealed insights into its conformational stability and vibrational frequencies, which are important for understanding its reactivity . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction, indicating the compound's role as an intermediate in the synthesis of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structure. The vibrational frequency analysis and DFT studies provide information on the bond lengths, bond angles, and electronic properties such as the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for predicting the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.
Applications De Recherche Scientifique
Environmental Impact and Remediation Efforts
Carbamates, including compounds with structural similarities to tert-butyl (2-bromopyridin-4-yl)carbamate, have been extensively studied for their environmental occurrence, fate, and remediation strategies. For instance, carbamates are known to exhibit various degrees of environmental persistence, with some compounds undergoing rapid degradation while others are more recalcitrant. Studies on the environmental behavior of methyl tert-butyl ether (MTBE), a related compound, provide insights into the challenges and approaches for managing the environmental impact of carbamates. Research has focused on the biodegradation and fate of carbamates like MTBE in soil and groundwater, highlighting the importance of microbial processes in mitigating pollution and suggesting potential pathways for the environmental management of tert-butyl (2-bromopyridin-4-yl)carbamate (Thornton et al., 2020).
Applications in Synthesis and Catalysis
Carbamate compounds serve as valuable intermediates in organic synthesis, including the production of pharmaceuticals, agrochemicals, and polymers. Their versatility stems from the ease of modifying carbamate groups to introduce various functional groups, enhancing the chemical diversity of synthesized compounds. The catalytic activities of certain carbamates, or compounds containing carbamate-like structures, have been explored in reactions such as the synthesis of ethers, showcasing their potential in facilitating environmentally friendly chemical processes (Bielański et al., 2003). Tert-butyl (2-bromopyridin-4-yl)carbamate could similarly be employed in synthetic chemistry for the development of complex molecules.
Pharmacological and Biomedical Research
In the pharmaceutical industry, carbamates are employed as active pharmaceutical ingredients (APIs) and intermediates. They have been investigated for their therapeutic potentials, such as enzyme inhibitors or modulators of biological pathways. While specific applications of tert-butyl (2-bromopyridin-4-yl)carbamate in pharmacological research were not directly found, the study of carbamates' metabolic stability and bioactivities, as seen with other carbamate derivatives, underscores the importance of understanding their pharmacokinetics and toxicological profiles for drug development (Vacondio et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYAZECOQNZWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426744 | |
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-bromopyridine | |
CAS RN |
433711-95-6 | |
| Record name | tert-Butyl (2-bromopyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)-2-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



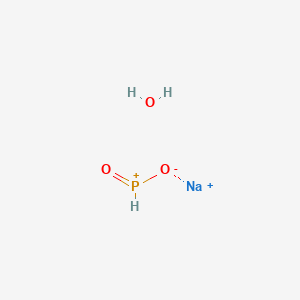
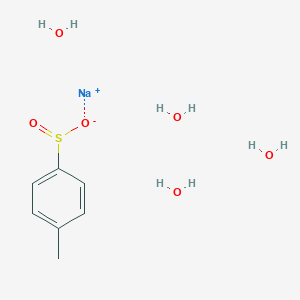
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)
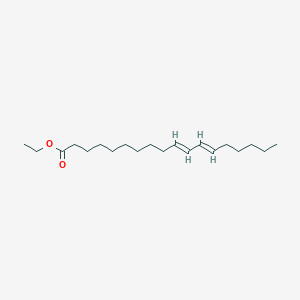
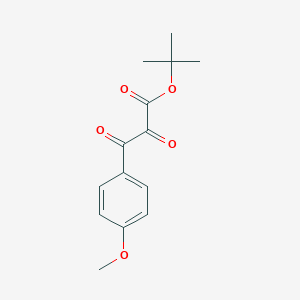
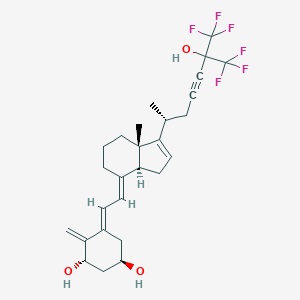
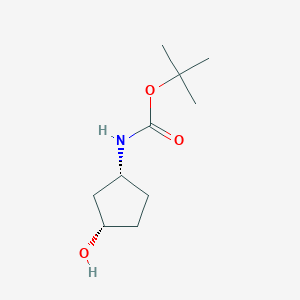
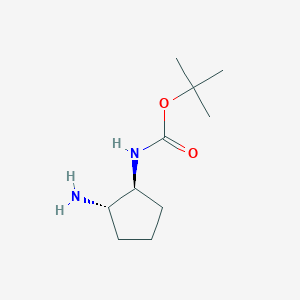
![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)
